molecular formula C22H22F3N3O2 B2970318 3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034279-48-4

3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2970318
CAS No.: 2034279-48-4
M. Wt: 417.432
InChI Key: IYWVUFZVSIYYQC-UHFFFAOYSA-N
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Description

3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a trifluoromethyl group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.

    Formation of the Imidazolidine-2,4-dione Core: This step involves the cyclization of a urea derivative with a suitable diketone under basic conditions to form the imidazolidine-2,4-dione core.

    Final Coupling: The final step involves coupling the piperidine intermediate with the imidazolidine-2,4-dione intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the imidazolidine-2,4-dione core can interact with active sites of enzymes, potentially inhibiting their activity. The phenyl ring may also contribute to the compound’s binding affinity through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1-(1-(3-(trifluoromethyl)phenyl)piperidin-4-yl)imidazolidine-2,4-dione
  • 3-Phenyl-1-(1-(4-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione
  • 3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,5-dione

Uniqueness

The unique combination of the trifluoromethyl group and the imidazolidine-2,4-dione core in 3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione imparts distinct physicochemical properties, such as high lipophilicity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-phenyl-1-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O2/c23-22(24,25)17-6-4-5-16(13-17)14-26-11-9-18(10-12-26)27-15-20(29)28(21(27)30)19-7-2-1-3-8-19/h1-8,13,18H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWVUFZVSIYYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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